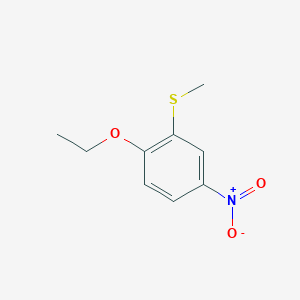
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is an organic compound characterized by its unique structure, which includes an ethoxy group, a methylsulfanyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1-ethoxy-2-(methylsulfanyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-ethoxy-2-(methylsulfanyl)-4-nitrobenzene exerts its effects depends on the specific application. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to changes in cellular function. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or other cellular components, potentially leading to cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
- 1-Ethoxy-2-(methylsulfanyl)benzene
- 1-Ethoxy-2-(methylsulfonyl)benzene
- 1-Ethoxy-2-(methylsulfanyl)-4-aminobenzene
Comparison: 1-Ethoxy-2-(methylsulfanyl)-4-nitrobenzene is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity
Eigenschaften
CAS-Nummer |
60658-36-8 |
|---|---|
Molekularformel |
C9H11NO3S |
Molekulargewicht |
213.26 g/mol |
IUPAC-Name |
1-ethoxy-2-methylsulfanyl-4-nitrobenzene |
InChI |
InChI=1S/C9H11NO3S/c1-3-13-8-5-4-7(10(11)12)6-9(8)14-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
BBLRAGFOIQZQIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)[N+](=O)[O-])SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



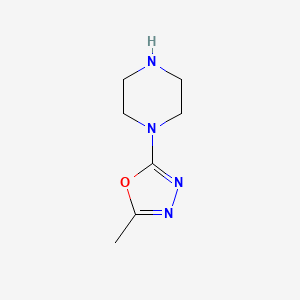


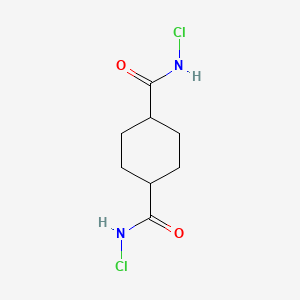

![N,N-Bis(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[9H-fluoren]-4-amine](/img/structure/B13931871.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)

![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)
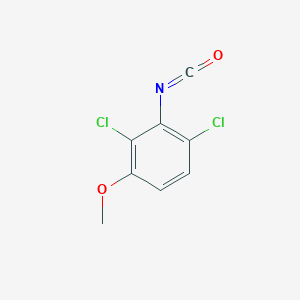
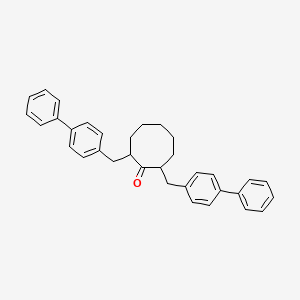
![Ethyl 3-isopropyl-4h-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13931896.png)
